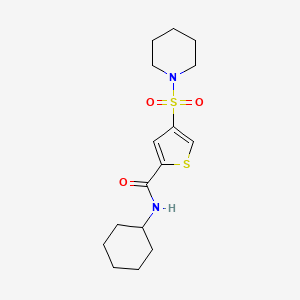

![molecular formula C14H15N5O B5552664 N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step chemical reactions that allow for the introduction of various substituents into the imidazo[1,2-a]pyridine scaffold. A common approach includes the cyclization of amino pyridines with chloro ketones, leading to the formation of the core imidazo[1,2-a]pyridine ring. Subsequent modifications at specific positions on the ring system can introduce functionalities like carboxamide groups, which are crucial for biological activity (Starrett et al., 1989).

Molecular Structure Analysis

The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal that the imidazo[1,2-a]pyridine core is often planar, allowing for efficient π-π interactions that are beneficial in binding to biological targets. Density Functional Theory (DFT) calculations further provide insights into the electronic structure, highlighting the importance of the imidazo[1,2-a]pyridine skeleton in contributing to the compound's reactivity and stability (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in a variety of chemical reactions, including nucleophilic addition, cycloaddition, and C-H functionalization. These reactions are pivotal for the introduction of diverse functional groups that modulate the biological activity of these compounds. The reactivity is often influenced by the presence of substituents on the imidazo[1,2-a]pyridine core, which can affect electron density and steric hindrance, thereby dictating the course of chemical transformations (Yu et al., 2018).

Applications De Recherche Scientifique

Medicinal Chemistry Strategies

- Researchers explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a challenge in drug discovery programs. This study is crucial for understanding how to modify similar compounds to enhance their stability and efficacy in medicinal applications (Linton et al., 2011).

Synthesis and Mechanistic Studies

- Another study focused on the experimental and theoretical aspects of functionalization reactions involving pyridine derivatives, highlighting the diverse chemical properties and synthesis possibilities of such compounds (Yıldırım et al., 2005).

Continuous Flow Synthesis

- The first continuous flow synthesis of imidazo[1,2-a] heterocycles, including carboxylic acids and carboxamides, represents an advancement in the efficient and scalable production of these compounds, which is vital for their application in various scientific fields (Herath et al., 2010).

Application in Antimicrobial Agents

- Some studies have identified imidazo[1,2-a]pyridine carboxamides as potent antimycobacterial agents, demonstrating their potential in treating infections like tuberculosis (Wu et al., 2016).

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-14(17-4-1-7-18-8-5-15-11-18)12-2-3-13-16-6-9-19(13)10-12/h2-3,5-6,8-11H,1,4,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCPOKKDOGEXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)